molecular formula C11H11FO B2418868 5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane CAS No. 2248371-30-2

5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane

Cat. No.: B2418868
CAS No.: 2248371-30-2
M. Wt: 178.206
InChI Key: MYSZWKVTPJQPNF-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-oxaspiro[23]hexane is a chemical compound characterized by a spirocyclic structure, where a fluorophenyl group is attached to a hexane ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylmagnesium bromide with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromo-3-fluorophenyl)-5-azaspiro[2.3]hexane
  • 5-(4-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid
  • 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one

Uniqueness

5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-1-oxaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-3-1-8(2-4-10)9-5-11(6-9)7-13-11/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSZWKVTPJQPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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